2,3-Dihydroxypropyl acetate

Description

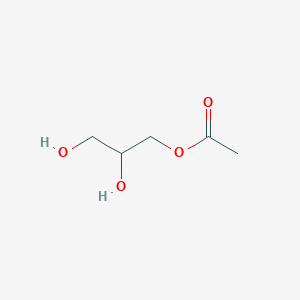

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZHZAAOEWVPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041579 | |

| Record name | Glycerol 1-monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyceryl monoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 201.2 °F (NTP, 1992) | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyceryl monoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

OFTEN CONTAMINATED WITH GLYCERIN. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |

CAS No. |

26446-35-5, 106-61-6, 1335-58-6 | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Monoacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NA86SF2H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -78 °C | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate: Chemical Properties, Structure, and Antimicrobial Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin, is a monoester of glycerol and acetic acid.[1][2] It belongs to the class of 1-monoacylglycerols, which are monoacylglycerols with a glycerol acylated at the 1-position.[2][3] This compound and other glycerol monoesters are recognized for their antimicrobial properties and are utilized in various industrial applications, including as solvents and in the manufacturing of tanning agents and dyes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and the current understanding of the antimicrobial mechanism of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various sources to provide a comprehensive reference.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonyms | Glycerol 1-acetate, Monoacetin, 1-Monoacetin, Acetin[1][5] |

| CAS Numbers | 106-61-6, 26446-35-5[1] |

| Chemical Formula | C₅H₁₀O₄[5] |

| Molecular Weight | 134.13 g/mol [5] |

| InChI | InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3[1] |

| InChIKey | KMZHZAAOEWVPSE-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OCC(O)CO[2] |

Table 2: Physical Properties

| Property | Value |

| Physical State | Colorless, thick, hygroscopic liquid[1] |

| Boiling Point | 253 °C[5] |

| Melting Point | 3 °C |

| Density | 1.21 - 1.22 g/cm³[5] |

| Flash Point | 107.3 °C[5] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in benzene. |

| Vapor Pressure | 0.00291 mmHg at 25°C |

Chemical Structure

This compound consists of a glycerol backbone where one of the primary hydroxyl groups is esterified with an acetyl group. The stereochemistry of the central carbon of the glycerol moiety can be either (R) or (S), leading to two enantiomers.

Spectral Data

Infrared (IR) Spectrum

The NIST WebBook provides a reference IR spectrum for 1,2,3-Propanetriol, 1-acetate (CAS: 106-61-6). The spectrum was measured on a dispersive instrument as a liquid (neat). Key spectral features are expected to include a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the ester carbonyl group, and C-O stretching bands.[6]

Nuclear Magnetic Resonance (NMR) Spectra

Predicted ¹H NMR Spectral Data (D₂O, 100 MHz) [3]

-

~4.2 ppm (m, 1H): CH proton of the glycerol backbone.

-

~4.1 ppm (dd, 1H): CH₂ proton adjacent to the acetate group.

-

~3.9 ppm (dd, 1H): CH₂ proton adjacent to the acetate group.

-

~3.6 ppm (d, 2H): CH₂ proton adjacent to the primary hydroxyl group.

-

~2.1 ppm (s, 3H): CH₃ protons of the acetyl group.

Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz) [3]

-

~174 ppm: Carbonyl carbon of the acetyl group.

-

~70 ppm: CH carbon of the glycerol backbone.

-

~66 ppm: CH₂ carbon adjacent to the acetate group.

-

~63 ppm: CH₂ carbon adjacent to the primary hydroxyl group.

-

~20 ppm: CH₃ carbon of the acetyl group.

Experimental Protocols

Synthesis: Esterification of Glycerol with Acetic Acid

The synthesis of this compound (monoacetin) is typically achieved through the direct esterification of glycerol with acetic acid. The reaction can be catalyzed by an acid catalyst to increase the reaction rate. The following is a representative protocol adapted from the literature.

Materials:

-

Glycerol

-

Glacial Acetic Acid

-

Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine glycerol and a molar excess of acetic acid (e.g., a 1:3 to 1:9 molar ratio of glycerol to acetic acid).

-

Add the acid catalyst (e.g., 1-5 wt% of the total reactants).

-

Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.

-

Monitor the reaction progress over time (e.g., 1-4 hours) by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) if a homogeneous catalyst was used. If a solid catalyst was used, it can be removed by filtration.

-

The crude product will be a mixture of mono-, di-, and triacetin, along with unreacted glycerol and acetic acid.

Purification: Separation of Monoacetin

The purification of monoacetin from the crude reaction mixture can be achieved using chromatographic techniques. Counter-current chromatography has been shown to be an effective method for separating mono-, di-, and triacetins.[7] A general protocol for purification by column chromatography is described below.

Materials:

-

Crude acetin mixture

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane-rich mixture).

-

Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude acetin mixture in a minimal amount of a suitable solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting the column with the chosen solvent system. A gradient from a less polar to a more polar solvent mixture (e.g., increasing the proportion of ethyl acetate in hexane) will separate the components based on their polarity. Triacetin (least polar) will elute first, followed by diacetins, and then monoacetin (most polar).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing pure monoacetin.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

References

- 1. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0243948) [hmdb.ca]

- 3. Human Metabolome Database: Showing metabocard for (R)-glycerol 1-acetate (HMDB0012485) [hmdb.ca]

- 4. CID 87381154 | C10H20O8 | CID 87381154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 106-61-6 | FD167339 [biosynth.com]

- 6. 1,2,3-Propanetriol, 1-acetate [webbook.nist.gov]

- 7. Separation of acetins by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate

This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl acetate, also widely known as glycerol monoacetate or monoacetin. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and potential biological activities.

Nomenclature and Chemical Identity

This compound is a glycerol derivative that can exist as a mixture of isomers. The nomenclature and associated CAS numbers can vary depending on the specific isomer or if it is a mixture.

-

Common Name: Monoacetin, Glyceryl monoacetate

-

IUPAC Name: The systematic IUPAC name is this compound. For specific stereoisomers, the name would be, for example, [(2S)-2,3-dihydroxypropyl] acetate.

-

CAS Numbers: Several CAS numbers are associated with this compound, reflecting its isomeric forms and commercial preparations which may be mixtures. Common CAS numbers include:

-

106-61-6: Often used for this compound.[1]

-

26446-35-5: Frequently refers to glycerol monoacetate, which is often a mixture of 1-monoacetin (this compound) and 2-monoacetin (1,3-dihydroxypropan-2-yl acetate), and may contain varying amounts of diacetates.[2][3][4][5][6][7][8]

-

1335-58-6: Also listed for this compound.[9]

-

The relationship between these identifiers can be visualized as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₄ | [2][8] |

| Molecular Weight | 134.13 g/mol | [2][8] |

| Appearance | Clear colorless to pale yellow viscous liquid | [3][10] |

| Boiling Point | 253 - 258 °C | [3] |

| Density | 1.21 - 1.22 g/cm³ at 20°C | [3] |

| Flash Point | 107.3 - 145 °C | [3] |

| Water Solubility | Soluble | [5][6] |

| Refractive Index | ~1.4500 | [3][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively available in the public domain. However, general methodologies can be inferred from the literature.

Synthesis: The synthesis of monoacetin is typically achieved through the esterification of glycerol with acetic acid or acetic anhydride. This reaction, known as acetylation, can be catalyzed by heterogeneous acidic catalysts. The reaction conditions, such as temperature, catalyst loading, and the molar ratio of acetic acid to glycerol, are critical factors that influence the selectivity towards mono-, di-, or triacetin.[11] For instance, a higher molar ratio of acetic acid to glycerol (e.g., 1:9) has been shown to favor the formation of acetins.[11]

Antimicrobial Activity Assay (General Protocol): this compound has been described as an antimicrobial agent. A general protocol to evaluate its efficacy would involve the following steps:

-

Microorganism Preparation: Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.

-

Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of this compound is prepared in a 96-well microtiter plate. The bacterial suspension is then added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Agar Diffusion Method: A bacterial lawn is spread on an agar plate. Discs impregnated with different concentrations of this compound are placed on the agar surface. The plate is incubated, and the diameter of the inhibition zone around each disc is measured to assess the antibacterial activity.[12]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not well-documented, its biological effects may be attributed to its hydrolysis product, acetate, or its action as a glycerol derivative.

Antimicrobial Mechanism: The antimicrobial activity of this compound is likely related to its ability to disrupt bacterial cell membranes. Cationic compounds are known to interact with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria.[13][14] This interaction can lead to increased membrane permeability, destabilization of the lipid bilayer, and ultimately cell lysis.[13]

Involvement in Host Signaling Pathways: If metabolized to acetate, this molecule can participate in various cellular signaling pathways:

-

mTOR Signaling Pathway: Acetate can induce the synthesis of fatty acids and triglycerides by activating the mTOR signaling pathway. This has been observed in bovine mammary epithelial cells, where acetate treatment led to an upregulation of lipogenic genes such as SREBP1, SCD1, and FAS.[15]

-

NLRP3 Inflammasome Pathway: Acetate derived from microbiota has been shown to enhance the host's antiviral response against influenza A virus (IAV). This is achieved through the activation of the NLRP3 inflammasome, which in turn promotes the production of type I interferons (IFN-I).[16]

-

Nrf2 Activation: While not directly studied for this compound, a related compound, hydroxytyrosol acetate, has been shown to be a more potent activator of the Nrf2 signaling pathway than its parent compound, hydroxytyrosol. The activation of Nrf2 leads to the expression of phase II antioxidant enzymes, providing cellular protection against oxidative stress.[17]

It is important to note that these pathways are associated with acetate or structurally related compounds, and further research is needed to confirm their direct relevance to this compound.

References

- 1. This compound, 50 mg, CAS No. 106-61-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Monoacetin | 26446-35-5 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. Glycerol monoacetate [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. This compound (1335-58-6) for sale [vulcanchem.com]

- 10. Monoacetin - Safety Data Sheet [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Microbiota-derived acetate enhances host antiviral response via NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,3-Dihydroxypropyl Acetate and its Scientific Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl acetate, a versatile chemical compound with applications ranging from a solvent to a potential prodrug component. This document details its various synonyms encountered in scientific literature, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Nomenclature and Synonyms

This compound is known by a multitude of synonyms in scientific and commercial contexts. A comprehensive list is provided below to aid in literature searches and chemical identification.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier |

| IUPAC Name | This compound |

| Common Names | Glycerol-1-acetate, Monoacetin, 1-Monoacetin, α-Monoacetin, Glyceryl monoacetate, Glycerol monoacetate, Acetin |

| Systematic Names | 1,2,3-Propanetriol, 1-acetate; 1-Acetoxy-2,3-dihydroxypropane |

| CAS Registry Number | 106-61-6 |

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, viscous liquid | [1] |

| Boiling Point | 258 °C | [1] |

| Density | 1.206 g/cm³ at 20 °C | [1] |

| Flash Point | 145 °C | [1] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in benzene. | [1] |

| Refractive Index | 1.4500 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Both chemical and enzymatic methods can be employed for the synthesis of this compound.

Principle: This method involves the direct esterification of glycerol with acetic acid.

Materials:

-

Glycerol

-

Concentrated Acetic Acid

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

Procedure:

-

Combine glycerol and a molar excess of concentrated acetic acid in a round-bottom flask.

-

Heat the mixture under reflux. The water formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.

-

After the reaction is complete (monitored by techniques like TLC or GC), the excess acetic acid is distilled off.

-

The crude product can be further purified by vacuum distillation.

Principle: This method utilizes a lipase enzyme to catalyze the esterification of glycerol, offering higher selectivity and milder reaction conditions.

Materials:

-

Glycerol

-

Vinyl acetate (or acetic acid)

-

Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

-

Anhydrous solvent (e.g., tert-butanol)

-

Orbital shaker or magnetic stirrer

-

Reaction vessel (e.g., screw-capped flask)

Procedure:

-

In a screw-capped flask, dissolve glycerol and vinyl acetate in anhydrous tert-butanol.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 24-48 hours).

-

Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.

-

Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product using column chromatography.

Purification: Column Chromatography

Principle: This technique separates this compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Solvent system (e.g., a gradient of ethyl acetate in hexane)

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[2]

Analytical Methods

Principle: GC-MS is used for the separation, identification, and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., ZB-1701).

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane). Derivatization with a silylating agent may be performed to improve volatility and peak shape.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

GC Separation:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 270 °C) at a specific rate (e.g., 10 °C/min), and hold for a final period.[3]

-

-

MS Detection:

Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃ or D₂O).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound in the deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.[7][8][9][10][11]

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Principle: FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Instrumentation:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16-32) at a suitable resolution (e.g., 4 cm⁻¹).[12]

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the ester, and the C-O stretches.[13]

Biological Pathways and Relationships

While this compound is not a central metabolite in major signaling pathways, its components, glycerol and acetate, are integral to cellular metabolism. Furthermore, its ester linkage makes it a candidate for prodrug design, and it exhibits antimicrobial properties.

Metabolic Context of Glycerol and Acetate

The metabolic fates of glycerol and acetate are fundamental to cellular energy production and biosynthesis.

Caption: Metabolic fate of glycerol and acetate, the constituents of this compound.

Glycerol, released from the breakdown of triglycerides, can be phosphorylated to glycerol-3-phosphate and then converted to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis.[14][15][16] Acetate can be activated to acetyl-CoA, which is a central molecule in metabolism, entering the TCA cycle for energy production or serving as a precursor for fatty acid synthesis.[17][18][19][20][21][22]

Prodrug Strategy

The ester linkage in this compound can be cleaved by esterase enzymes present in the body to release the parent alcohol (glycerol) and acetic acid. This principle can be applied in prodrug design, where a pharmacologically active molecule with a hydroxyl group is esterified to improve properties like membrane permeability.

Caption: Generalized workflow of a prodrug strategy utilizing an ester linkage.[23][24][25]

Antimicrobial Mechanism of Action

This compound has been reported to possess antimicrobial activity. While the precise signaling pathway of its action is not extensively detailed in the literature, the general mechanisms of antimicrobial agents often involve disruption of the bacterial cell membrane or interference with essential cellular processes.

Caption: Postulated mechanisms of antimicrobial action for this compound.[26][27][28][29]

This guide serves as a foundational resource for professionals working with this compound. The provided information on its nomenclature, properties, and experimental protocols is intended to facilitate further research and development in various scientific disciplines.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Catabolism of Fats: Glycerol Metabolism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. GLYCEROL-METABOLISM-1.pptx [slideshare.net]

- 17. Acetate pathway - Wikipedia [en.wikipedia.org]

- 18. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]

- 23. Lipases as tools in the synthesis of prodrugs from racemic 9-(2,3-dihydroxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]

- 26. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Physical properties of 2,3-Dihydroxypropyl acetate (boiling point, melting point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dihydroxypropyl acetate, a compound of interest in various scientific and pharmaceutical applications. Also known as glycerol monoacetate or monoacetin, this document details its boiling point, melting point, and density, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

This compound (CAS No: 106-61-6) is a viscous, colorless to pale yellow liquid.[1] Its physical characteristics are crucial for handling, formulation, and application in research and development.

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 129-131 °C | at 3 mmHg | [1] |

| 158 °C | [2][3] | ||

| 253 °C | [4] | ||

| 258 °C | [2] | ||

| 316 °F (158 °C) | at 16.5 mmHg | [1] | |

| Melting Point | -78 °C | [1] | |

| 3 °C | [2] | ||

| Density | 1.206 g/cm³ | at 20 °C/4 °C | [1] |

| 1.21 g/mL | [3] | ||

| 1.22 g/cm³ | [4] |

Experimental Protocols

The determination of these physical properties requires precise and standardized experimental methodologies. Below are detailed protocols for measuring the boiling point, melting point, and density of this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated.[5] This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the capillary melting point method is standard.[6][7] Given that this compound can have a melting point around 3 °C, this method would require a cooling bath.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (e.g., ice-water or ice-salt mixture)

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is immersed in a cooling bath within the melting point apparatus.

-

The temperature of the bath is slowly raised (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7] A narrow melting point range is indicative of a pure compound.[6]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise determination of density.[8]

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_pycnometer).

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its total mass is weighed (m_total).

-

The mass of the this compound is calculated: m_sample = m_total - m_pycnometer.

-

The density is then calculated using the known volume of the pycnometer (V_pycnometer): Density = m_sample / V_pycnometer.

Logical Relationship of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure and the intermolecular forces present. The following diagram illustrates the logical flow from molecular characteristics to the observable physical properties of this compound.

Caption: Logical relationship of this compound's properties.

References

- 1. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. biosynth.com [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studylib.net [studylib.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

Spectroscopic Profile of 2,3-Dihydroxypropyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydroxypropyl acetate, a key intermediate in various chemical syntheses and a molecule of interest in pharmaceutical and metabolomic research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a glycerol derivative characterized by a primary acetate ester and two hydroxyl groups. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification.

Chemical Structure:

This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in tabular format for ease of reference, followed by detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | m | 2H | -O-CH₂- |

| ~3.9 | m | 1H | -CH(OH)- |

| ~3.6-3.7 | m | 2H | -CH₂(OH) |

| 2.09 | s | 3H | CH₃-C(=O)- |

| Broad Signal | s | 2H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O (ester) |

| 70.0 | -CH(OH)- |

| 65.0 | -O-CH₂- |

| 63.0 | -CH₂(OH) |

| 20.8 | CH₃-C(=O)- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained for the neat liquid.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-3500 | Strong, Broad | O-H | Stretching |

| 2850-3000 | Medium | C-H | Stretching |

| 1735-1750 | Strong | C=O | Stretching (Ester) |

| 1200-1300 | Strong | C-O | Stretching (Ester) |

| 1000-1100 | Strong | C-O | Stretching (Alcohol) |

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 103 | 52 | [M - CH₂OH]⁺ |

| 74 | 8 | [CH(OH)CH₂OH]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used for calibration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak of CDCl₃ (δ 77.16 ppm) is used for calibration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film.

-

The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared.

-

The sample is injected into the GC, where it is vaporized and separated from the solvent.

-

The eluted compound enters the mass spectrometer's ion source.

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Solubility and stability of 2,3-Dihydroxypropyl acetate in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydroxypropyl Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound (also known as glycerol monoacetate or monoacetin). Aimed at professionals in research, science, and drug development, this document synthesizes available data on the compound's behavior in common laboratory solvents. It includes qualitative and estimated quantitative solubility data, discusses primary degradation pathways, and provides detailed experimental protocols for determining these properties. Visual workflows and logical diagrams are presented to facilitate experimental design and data interpretation.

Introduction

This compound is a versatile organic compound with applications in various scientific and industrial fields, including as a solvent, in the manufacturing of tanning agents and dyes, and as a component in formulations.[1][2] Its utility is often dictated by its solubility and stability in different solvent systems. A thorough understanding of these properties is critical for its effective use in research and development, particularly in pharmaceutical formulations where solvent choice can impact drug delivery, efficacy, and shelf-life.

This guide aims to provide a detailed technical resource on the solubility and stability of this compound, consolidating known data and presenting standardized protocols for its evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol [3][4] |

| Appearance | Colorless, viscous, hygroscopic liquid[1] |

| Boiling Point | 258 °C |

| Melting Point | 3 °C |

| Density | 1.21 g/mL |

| Flash Point | 145 °C |

Table 1: Physicochemical Properties of this compound.[1]

Solubility Profile

The solubility of this compound is governed by its molecular structure, which includes both polar hydroxyl groups and a less polar acetate group. This amphiphilic nature allows for a degree of solubility in a range of solvents.

Qualitative Solubility

Qualitative assessments of solubility provide a general understanding of the compound's behavior in various solvents.

| Solvent | Solubility |

| Water | Soluble[1][5] |

| Ethanol | Soluble[1][5] |

| Methanol | Soluble[6] |

| Ether | Slightly Soluble[1][5][6] |

| Benzene | Insoluble[1][5] |

Table 2: Qualitative Solubility of this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively available in public literature. However, based on its structural similarity to glycerol and other short-chain esters, estimations can be made. The presence of two hydroxyl groups suggests good solubility in polar protic solvents, while the acetate group provides some affinity for less polar solvents.

| Solvent | Relative Polarity | Expected Solubility |

| Water | 1.000 | High |

| Dimethyl Sulfoxide (DMSO) | 0.444 | High |

| Methanol | 0.762 | High |

| Ethanol | 0.654 | High |

| Isopropanol | 0.546 | Moderate to High |

| Acetonitrile | 0.460 | Moderate |

| Acetone | 0.355 | Moderate |

| Dimethylformamide (DMF) | 0.386 | Moderate |

| Ethyl Acetate | 0.228 | Moderate to Low |

| Tetrahydrofuran (THF) | 0.207 | Low |

| Dichloromethane (DCM) | 0.309 | Low |

| Toluene | 0.099 | Very Low |

| Hexane | 0.009 | Insoluble |

Table 3: Estimated Quantitative Solubility of this compound in Common Laboratory Solvents.

Stability Profile

The stability of this compound is a critical parameter, especially for applications requiring long-term storage or use in reactive environments. The primary degradation pathway for this ester is hydrolysis.

Degradation Pathways

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction yields glycerol and acetic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Hydrolysis Reaction:

CH₃COOCH₂(CHOH)CH₂OH + H₂O ⇌ HOCH₂(CHOH)CH₂OH + CH₃COOH

(this compound + Water ⇌ Glycerol + Acetic acid)

Other potential degradation pathways, such as oxidation of the hydroxyl groups, may occur under specific conditions but are generally less significant than hydrolysis.

Factors Affecting Stability

-

pH: The rate of hydrolysis is significantly faster in both acidic and basic solutions compared to neutral conditions.[7] For many esters, the pH of maximum stability is typically in the slightly acidic range (around pH 4-5).[8]

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature.

-

Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis. Protic solvents, such as water and alcohols, can participate in solvolysis reactions.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Pipettes and pipette tips

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow any undissolved solute to settle.

-

Centrifuge the vials to further separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the concentration determined by HPLC and the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and determine the degradation kinetics of this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Selected solvents

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an appropriate volume of HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add an appropriate volume of NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Store at room temperature for a defined period. Given the lability of esters to base, milder conditions may be necessary.[5]

-

Oxidative Degradation: Add an appropriate volume of H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) for a defined period.[9]

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation for each stress condition. The target degradation is typically between 5-20%.[10]

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

-

Determine the degradation kinetics (e.g., first-order) by plotting the concentration of the parent compound against time.

-

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing.

Signaling Pathway for Ester Hydrolysis

The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of an ester like this compound.

Caption: Ester hydrolysis pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided qualitative information, estimations, and detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals. The outlined methodologies for solubility determination and forced degradation studies are aligned with industry best practices and regulatory expectations, enabling a thorough evaluation of this compound for various applications. Further experimental work is encouraged to generate specific quantitative data to populate the solubility and stability profiles more comprehensively.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. iris.unina.it [iris.unina.it]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

The Enigmatic Presence of 2,3-Dihydroxypropyl Acetate in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin, is a monoglyceride with emerging interest in various scientific domains. While its chemical synthesis and industrial applications are well-documented, its natural occurrence and biological significance remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, biosynthetic pathways, and analytical methodologies for this compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences, aiming to stimulate further investigation into the biological roles and potential applications of this molecule.

Natural Occurrence and Biological Sources

The natural presence of this compound has been identified in a limited number of species across different kingdoms, suggesting a specialized yet potentially significant biological role. To date, documented sources include the plant kingdom and the fungal kingdom.

Botanical Sources